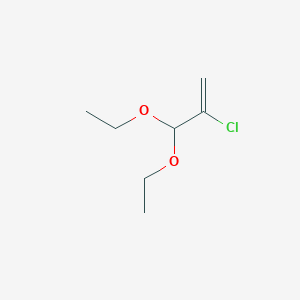

2-Chloro-3,3-diethoxyprop-1-ene

Description

Contextualization as a Versatile Synthetic Building Block

2-Chloro-3,3-diethoxyprop-1-ene is a valuable and versatile building block in the field of organic synthesis. Its unique structure, featuring a vinyl chloride, and a diethyl acetal (B89532) functional group, allows for a wide range of chemical transformations, making it an important intermediate in the creation of more complex molecules. The presence of these functionalities allows for selective reactions, providing chemists with a powerful tool for constructing intricate molecular architectures.

Classified as an alkenyl, a chloride, and an aliphatic chain hydrocarbon, this compound serves as a synthon for various reactive species. bldpharm.com For instance, the vinyl chloride moiety can participate in cross-coupling reactions, while the acetal can be hydrolyzed to reveal a reactive aldehyde. This dual reactivity is a key aspect of its utility in synthetic chemistry.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C7H13ClO2 uni.lu |

| Molecular Weight | 164.63 g/mol bldpharm.com |

| CAS Number | 7575-33-9 sigmaaldrich.com |

| SMILES | C=C(Cl)C(OCC)OCC bldpharm.com |

| InChI | InChI=1S/C7H13ClO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 uni.lu |

| InChIKey | DDHSHXNOKGEBMS-UHFFFAOYSA-N uni.lu |

Historical Perspective and Evolution of its Utilization in Complex Molecule Construction

While specific historical details on the initial synthesis and application of 2-chloro-3,3-diethoxyprop-1-ene are not extensively documented in readily available literature, its utility can be inferred from the broader context of the development of related synthetic methodologies. The use of similar bifunctional reagents has been a cornerstone of organic synthesis for decades, allowing for the stepwise and controlled construction of complex target molecules.

The evolution of its use is closely tied to the advancement of organometallic cross-coupling reactions and the development of milder methods for acetal hydrolysis. These advancements have expanded the scope of reactions in which 2-chloro-3,3-diethoxyprop-1-ene can be effectively employed. For example, its bromo-analogue, (E)-1-Bromo-3,3-diethoxy-1-propene, has been highlighted as a versatile synthon for the synthesis of furans, butenolides, and (Z)-allyl alcohols, showcasing the synthetic potential of this class of compounds. acs.org

The related compound 3-chloro-2-(chloromethyl)-1-propene is noted for its use in the synthesis of natural products, polymers, and other biologically important compounds, further illustrating the significance of halogenated propene derivatives in complex molecule synthesis. orgsyn.org The development of synthetic routes to various halogenated and oxygenated propane (B168953) and propene derivatives, such as 3-chloro-1,2-propanediol (B139630) and 3,3-diethoxy-1-propyne (B167727), has provided a toolbox of related building blocks for organic chemists. google.comsigmaaldrich.comgoogle.com

The reactivity of the vinyl chloride in 2-chloro-3,3-diethoxyprop-1-ene allows it to function as a precursor to various organometallic reagents or to directly participate in coupling reactions. The acetal group, being stable under many reaction conditions, serves as a masked aldehyde. This latent functionality can be revealed at a later stage in a synthetic sequence, a common strategy in the synthesis of complex molecules to avoid undesired side reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,3-diethoxyprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHSHXNOKGEBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=C)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3,3 Diethoxyprop 1 Ene

Primary Synthetic Routes

De Novo Synthesis from Ethyl Vinyl Ether via Cyclopropane (B1198618) Intermediate

This synthetic pathway involves two key transformations: the initial formation of a dichlorocyclopropane ring via carbene addition, followed by a thermally induced ring-opening to yield the final acyclic product.

Synthesis of 1,1-Dichloro-2-ethoxycyclopropane (B1294696) Precursor

The initial step in this sequence is the synthesis of the cyclopropane derivative, 1,1-dichloro-2-ethoxycyclopropane. This is achieved through the cycloaddition of dichlorocarbene (B158193) to the double bond of ethyl vinyl ether.

Dichlorocarbene Addition to Ethyl Vinyl Ether: Investigation of Reaction Conditions and Phase-Transfer Catalysis

Dichlorocarbene (:CCl₂) is a highly reactive intermediate that readily undergoes [1+2] cycloaddition reactions with alkenes to form gem-dihalocyclopropanes. wikipedia.org Due to the electron-rich nature of the double bond in ethyl vinyl ether, it is an excellent substrate for electrophilic attack by dichlorocarbene. rsc.org

The generation of dichlorocarbene is most commonly accomplished by the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base. wikipedia.org While bases like potassium tert-butoxide can be used in anhydrous organic solvents, a more practical and widely used method for industrial and laboratory synthesis involves a two-phase system (aqueous-organic) with a phase-transfer catalyst (PTC). wikipedia.orgrsc.org

Phase-transfer catalysis offers numerous advantages, including the use of inexpensive aqueous sodium hydroxide (B78521) as the base, milder reaction conditions, increased reaction rates, and elimination of the need for expensive and hazardous anhydrous solvents. crdeepjournal.orgias.ac.injetir.org In this system, a quaternary ammonium (B1175870) salt, such as benzyltriethylammonium chloride (BTEAC) or a tetraalkylammonium halide, facilitates the transfer of hydroxide ions (or the trichloromethyl anion intermediate) from the aqueous phase to the organic phase where the chloroform and ethyl vinyl ether are located. wikipedia.orgias.ac.in The :CCl₂ is generated in or transferred to the organic phase, where it rapidly reacts with the olefin. ijcmas.com

The reaction rate is influenced by several factors, including stirring speed, concentration of the base, and the amount of catalyst used. ias.ac.inijcmas.com Kinetic studies on similar dichlorocarbene additions to olefins like styrene (B11656) have shown that the reaction rate increases significantly with increased stirring speed and higher concentrations of sodium hydroxide, indicating the importance of efficient mixing at the phase interface. ias.ac.in

Below is a table illustrating typical conditions for phase-transfer catalyzed dichlorocarbene addition to activated olefins, which are analogous to the synthesis of 1,1-dichloro-2-ethoxycyclopropane.

| Parameter | Condition | Rationale / Effect | Citation |

|---|---|---|---|

| Dichlorocarbene Source | Chloroform (CHCl₃) | Common and inexpensive precursor for :CCl₂. | wikipedia.org |

| Base | Aqueous Sodium Hydroxide (NaOH, 25-50% w/w) | Promotes α-elimination from chloroform; high concentration increases reaction rate. | ias.ac.inijcmas.com |

| Phase-Transfer Catalyst (PTC) | Benzyltriethylammonium chloride (BTEAC) or Tetraalkylammonium halides | Facilitates transport of anions between aqueous and organic phases, accelerating the reaction. | crdeepjournal.orgias.ac.in |

| Solvent | Dichloromethane or excess Chloroform | Serves as the organic phase to dissolve the olefin and the generated carbene. | orgsyn.org |

| Temperature | 0 °C to 40 °C | The reaction is typically exothermic; cooling is often required to maintain control. | ias.ac.in |

Thermally Induced Ring-Opening Reaction of 1,1-Dichloro-2-ethoxycyclopropane

The second stage of the synthesis involves the conversion of the stable 1,1-dichloro-2-ethoxycyclopropane intermediate into the final product, 2-chloro-3,3-diethoxyprop-1-ene. This transformation is a ring-opening reaction, which can often be promoted by thermal energy.

Optimization of Solvent Systems and Basic Additives (e.g., Pyridine (B92270), Ethanol)

While the specific thermal rearrangement of 1,1-dichloro-2-ethoxycyclopropane is not extensively detailed in readily available literature, the ring-opening of activated cyclopropanes can be influenced by the solvent and the presence of additives. In many cases, polar solvents can facilitate such rearrangements. Ethanol, as a polar protic solvent, could potentially mediate the ring-opening through solvolysis, where the alcohol adds to the cyclopropane ring as it opens, leading to the formation of the diethoxy acetal (B89532) group in the final product.

The addition of a mild base like pyridine can also play a crucial role. Pyridine can act as a catalyst by promoting the elimination of HCl or by facilitating the ring-opening through the formation of a zwitterionic intermediate, a mechanism observed in the ring-opening of other activated cyclopropane systems. lnu.edu.cn The optimization of the reaction would involve screening various solvents and determining the ideal molar ratio of the basic additive to maximize the yield and selectivity towards 2-chloro-3,3-diethoxyprop-1-ene while minimizing side reactions.

Potential Alternative or Improved Synthetic Pathways

Given the absence of a standardized, published synthesis for 2-chloro-3,3-diethoxyprop-1-ene, this section explores potential and improved synthetic pathways based on established principles of organic chemistry. The primary challenges in synthesizing this molecule involve controlling regioselectivity and preventing unwanted side reactions, such as the hydrolysis of the acetal functional group.

A theoretically straightforward approach to synthesizing 2-chloro-3,3-diethoxyprop-1-ene is the hydrochlorination of the terminal alkyne, 3,3-diethoxy-1-propyne (B167727). This reaction is an example of an electrophilic addition. jove.commasterorganicchemistry.comlibretexts.org

Reaction Principle:

The addition of hydrogen halides like HCl to unsymmetrical alkynes typically follows Markovnikov's rule. jove.commasterorganicchemistry.comlibretexts.org This rule predicts that the hydrogen atom will add to the carbon atom of the triple bond that already has the greater number of hydrogen atoms. Consequently, the chloride ion will add to the more substituted carbon.

In the case of 3,3-diethoxy-1-propyne, the terminal carbon (C1) has one hydrogen atom, while the internal carbon of the alkyne (C2) has none. According to Markovnikov's rule, the proton (H⁺) from HCl will add to C1, leading to the formation of a vinyl cation intermediate at C2. This secondary vinylic carbocation is more stable than the primary alternative that would be formed if the proton added to C2. jove.comyoutube.com The subsequent attack of the chloride ion (Cl⁻) on the C2 carbocation yields the desired product, 2-chloro-3,3-diethoxyprop-1-ene.

Proposed Reaction Scheme:

Challenges and Considerations:

A significant challenge in this proposed pathway is the stability of the diethyl acetal group under acidic conditions. Acetals are known to be stable in neutral to strongly basic environments but are readily hydrolyzed back to their corresponding aldehyde or ketone in the presence of aqueous acid. organic-chemistry.orgechemi.comlibretexts.orgquora.com Since hydrochlorination is an acid-catalyzed process, there is a substantial risk of cleaving the diethoxy acetal to form acrolein, which could then undergo further reactions.

To mitigate this, the reaction would need to be conducted under strictly anhydrous conditions. This would involve using anhydrous HCl gas dissolved in a non-aqueous, aprotic solvent. The absence of water would minimize the potential for hydrolysis of the acetal protecting group. quora.com

Below is a data table summarizing the proposed reaction.

| Starting Material | Reagent | Solvent (Proposed) | Key Conditions | Expected Major Product | Potential Byproduct |

|---|---|---|---|---|---|

| 3,3-Diethoxy-1-propyne | Hydrogen Chloride (HCl) | Anhydrous Dichloromethane or Diethyl Ether | Strictly anhydrous, low temperature | 2-Chloro-3,3-diethoxyprop-1-ene | Acrolein (from acetal hydrolysis) |

An alternative strategy would be to form the carbon-chlorine bond first and then introduce the diethoxy acetal functionality, or vice-versa. A potential route could involve the nucleophilic substitution of a suitable dihalo-propene derivative with sodium ethoxide.

Reaction Principle:

This pathway could start from a commercially available or readily synthesized dichloropropene, such as 2,3-dichloroprop-1-ene. The reaction with two equivalents of sodium ethoxide, a strong nucleophile and base, could potentially lead to a double substitution to form the desired product. However, elimination reactions are a significant competing pathway with such substrates and strong bases.

A more controlled approach might involve a two-step process:

Reaction of 2,3-dichloroprop-1-ene with one equivalent of sodium ethoxide under controlled conditions to favor substitution at the allylic position, yielding 2-chloro-3-ethoxyprop-1-ene.

A subsequent, likely more challenging, substitution of the vinylic chloride. Vinylic halides are generally much less reactive towards nucleophilic substitution than allylic halides.

This pathway presents significant challenges in controlling selectivity and avoiding elimination side reactions.

For the synthesis of the regioisomeric product, 1-chloro-3,3-diethoxyprop-1-ene, an anti-Markovnikov addition of HCl would be required. While the anti-Markovnikov addition of HBr to alkynes can be achieved via a free-radical mechanism in the presence of peroxides, this method is generally not effective for HCl. youtube.com Therefore, a direct anti-Markovnikov hydrochlorination of 3,3-diethoxy-1-propyne is not a readily viable pathway, making the Markovnikov addition the more plausible route to 2-chloro-3,3-diethoxyprop-1-ene.

Applications of 2 Chloro 3,3 Diethoxyprop 1 Ene As a Versatile Synthon

Construction of Carbon Skeletons and Functionalized Alkenes

The unique arrangement of functional groups in 2-Chloro-3,3-diethoxyprop-1-ene makes it a valuable tool for the elongation of carbon chains and the introduction of specific functionalities.

Three-Carbon Homologation Strategies

Homologation, the process of extending a carbon chain by a specific number of atoms, is a fundamental strategy in organic synthesis. 2-Chloro-3,3-diethoxyprop-1-ene is theoretically poised to act as a three-carbon building block.

In the presence of a strong base, the vinyl proton of 2-Chloro-3,3-diethoxyprop-1-ene can be abstracted, or more commonly, the compound can undergo metal-halogen exchange to generate a vinyl anion. This reactive intermediate serves as a β-formylvinyl anion equivalent. The acetal (B89532) group masks the aldehyde functionality, which can be deprotected under acidic conditions after the anion has been reacted with a suitable electrophile. This strategy allows for the introduction of a three-carbon chain bearing a terminal aldehyde group.

Table 1: Generation and Reaction of the β-Formylvinyl Anion Equivalent

| Step | Description | Reagents | Intermediate/Product |

| 1 | Generation of the vinyl anion | n-Butyllithium or Grignard reagent formation | Vinyllithium or Vinyl Grignard reagent |

| 2 | Reaction with an electrophile | Aldehydes, ketones, alkyl halides, etc. | Adduct of the vinyl anion |

| 3 | Deprotection of the acetal | Aqueous acid (e.g., HCl) | α,β-Unsaturated aldehyde or ketone |

This synthetic utility provides a powerful method for the construction of more complex molecules from simpler precursors.

The β-formylvinyl anion equivalent derived from 2-Chloro-3,3-diethoxyprop-1-ene can be utilized in the synthesis of various unsaturated carbonyl compounds. For instance, reaction with an aromatic aldehyde followed by deprotection and oxidation of the resulting aldehyde would yield a cinnamic acid derivative.

Furthermore, direct reaction of the vinyl anion with a variety of electrophiles, followed by hydrolysis of the acetal, provides a straightforward route to a wide range of α,β-unsaturated aldehydes and ketones. The specific product obtained is dependent on the nature of the electrophile used in the reaction.

Table 2: Synthesis of Unsaturated Carbonyls

| Electrophile | Intermediate after Reaction | Final Product after Deprotection |

| Benzaldehyde | Cinnamaldehyde diethyl acetal derivative | Cinnamaldehyde |

| Cyclohexanone | 1-(1-Formylvinyl)cyclohexan-1-ol diethyl acetal | 1-(1-Formylvinyl)cyclohexan-1-ol |

| Alkyl Halide | Alkylated vinyl acetal | α,β-Unsaturated aldehyde |

Heterocycle Synthesis

The reactivity of 2-Chloro-3,3-diethoxyprop-1-ene also lends itself to the construction of heterocyclic ring systems, which are prevalent in pharmaceuticals and natural products.

Nitrogen-Containing Heterocycles

The vinyl chloride moiety of 2-Chloro-3,3-diethoxyprop-1-ene can react with nitrogen nucleophiles, such as amines, to form enamines after the elimination of HCl. The resulting enamine, which still contains the protected aldehyde, can then undergo intramolecular cyclization or react with other reagents to form a variety of nitrogen-containing heterocycles. For instance, reaction with a bifunctional nucleophile could lead to the formation of pyridines, pyrroles, or pyrimidines. The specific heterocyclic system formed would be dictated by the structure of the nitrogen-containing reactant and the reaction conditions employed.

Table 3: Potential Synthesis of Nitrogen-Containing Heterocycles

| Nitrogen Nucleophile | Potential Intermediate | Potential Heterocycle |

| Ammonia/Primary Amine | Enamine/Iminium ion | Pyridine (B92270) or Pyrrole derivatives |

| Hydrazine (B178648) | Hydrazone | Pyrazole derivatives |

| Urea (B33335)/Thiourea (B124793) | Ureide/Thio-ureide | Pyrimidine (B1678525) derivatives |

The development of specific protocols for these transformations would be a subject of further research.

Synthesis of Benzo[f]quinoline (B1222042) Derivatives via Doebner-Von Miller Reaction

The Doebner-Von Miller reaction, a powerful method for quinoline (B57606) synthesis, traditionally involves the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgslideshare.net The reaction proceeds through a series of steps including conjugate addition, cyclization, and oxidation to afford the quinoline core. wikipedia.org In a modification of this classic reaction, 2-chloro-3,3-diethoxyprop-1-ene can serve as a precursor to the required α,β-unsaturated aldehyde. In the presence of acid, the diethyl acetal is hydrolyzed to reveal the acrolein functionality, which can then react with an appropriate aniline (B41778) derivative. For instance, the reaction with 2-naphthylamine (B18577) would lead to the formation of the benzo[f]quinoline ring system, a structural motif found in various biologically active molecules and materials. researchgate.net The mechanism of the Doebner-Von Miller reaction itself has been a subject of study, with evidence suggesting a fragmentation-recombination pathway. nih.gov

Potential in the Formation of Pyrimidine and Pyrazoline Architectures (from related chalcone (B49325) intermediates)

While direct reactions of 2-chloro-3,3-diethoxyprop-1-ene for pyrimidine and pyrazoline synthesis are not extensively documented, its derivatives can be readily converted into chalcones, which are well-established precursors for these heterocycles. thepharmajournal.comnih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an aryl ketone and an aromatic aldehyde. nih.govresearchgate.net An analog of 2-chloro-3,3-diethoxyprop-1-ene, after hydrolysis to the corresponding aldehyde and subsequent reaction with an appropriate acetophenone, would yield a chalcone.

These chalcone intermediates can then be cyclized with various reagents to form pyrimidines and pyrazolines. For example, reaction with urea or thiourea in the presence of a base leads to the formation of pyrimidine derivatives. researchgate.net Similarly, treatment of chalcones with hydrazine hydrate (B1144303) or substituted hydrazines affords pyrazoline structures. thepharmajournal.comresearchgate.net The resulting pyrimidine and pyrazoline scaffolds are of significant interest due to their presence in a wide range of pharmacologically active compounds. thepharmajournal.comnih.gov

| Precursor | Reagent | Heterocycle | Reference(s) |

| Chalcone | Urea/Thiourea | Pyrimidine | researchgate.net |

| Chalcone | Hydrazine Hydrate | Pyrazoline | thepharmajournal.comresearchgate.net |

| Chalcone | Phenylhydrazine | Phenyl-substituted Pyrazoline | researchgate.net |

Exploration for Triazole Synthesis (drawing parallels from related propargyl acetals)

The synthesis of triazoles often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govpeerj.com While 2-chloro-3,3-diethoxyprop-1-ene is not a direct precursor for this reaction, its structural relative, propargyl acetals, can be utilized. Propargyl acetals, which contain a terminal alkyne, are ideal partners for cycloaddition reactions with organic azides to produce 1,2,3-triazole rings. researchgate.netnih.gov

For instance, a propargyl acetal can react with a substituted benzyl (B1604629) azide (B81097) in the presence of a copper(I) catalyst to yield the corresponding triazole derivative. nih.gov The resulting triazoles are a class of heterocycles with diverse applications, including in medicinal chemistry. peerj.com Given the synthetic accessibility of various substituted propargyl acetals, this methodology provides a versatile route to a wide array of triazole-containing molecules. chemrxiv.org

Oxygen-Containing Heterocycles (e.g., furans, butenolides, using related bromo-acetals)

Analogs of 2-chloro-3,3-diethoxyprop-1-ene, particularly the corresponding bromo-acetal, (E)-1-bromo-3,3-diethoxy-1-propene, have proven to be versatile synthons for the construction of oxygen-containing heterocycles such as furans and butenolides. acs.org

The synthesis of 2-substituted furans can be achieved from the related 3,3-diethoxypropyne. clockss.org This is accomplished through the generation of a titanium-alkyne complex, which then reacts with aldehydes to yield the furan (B31954) ring system. clockss.org Another approach involves the reaction of α,β-unsaturated ketones with anilines, which after a 1,4-addition and subsequent cyclization can lead to furan-3(2H)-imine scaffolds. nih.gov

Furthermore, butenolide derivatives can be synthesized through palladium-catalyzed oxidative heterodimeric cyclization of 2,3-allenoic acids and 1,2-allenyl ketones, leading to 4-(3'-furanyl)-2(5H)-furanones. nih.gov

Catalytic Transformations Utilizing 2-Chloro-3,3-diethoxyprop-1-ene or its Analogs

The vinyl halide functionality present in 2-chloro-3,3-diethoxyprop-1-ene makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org It involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org In this context, 2-chloro-3,3-diethoxyprop-1-ene can act as the alkene component, reacting with an aryl halide to form a new carbon-carbon bond.

The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The versatility of the Mizoroki-Heck reaction has been demonstrated with a wide range of aryl halides and alkenes, including those with various functional groups. nih.govmdpi.com The reaction conditions can be tuned to achieve high yields and stereoselectivity. nih.gov While the use of alkyl chlorides in Mizoroki-Heck reactions has been a challenge, recent advances have shown that under photoinduced palladium catalysis, even unactivated alkyl chlorides can participate efficiently. nih.gov The application of this methodology to 2-chloro-3,3-diethoxyprop-1-ene or its derivatives would provide a direct route to arylated propene structures, which can be further elaborated into more complex molecules. A related palladium-catalyzed one-pot approach combining Sonogashira, Heck, and Suzuki-Miyaura reactions has been used to synthesize 3-(diarylmethylene)oxindoles from propiolamidoaryl triflates. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference(s) |

| Unsaturated Halide | Alkene | Palladium catalyst, Base | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| Aryl Halide | 2-Chloro-3,3-diethoxyprop-1-ene | Palladium catalyst, Base | Arylated propene derivative | nih.govmdpi.com |

| Propiolamidoaryl triflate | Aryl iodide, Arylboronic acid | Pd(PPh₃)₄, CuI, K₂CO₃ | 3-(Diarylmethylene)oxindole | nih.gov |

Copper-Catalyzed Reactions (e.g., for propargylic acetal synthesis)

Copper-catalyzed reactions offer a complementary and often more sustainable approach to carbon-carbon and carbon-heteroatom bond formation. In the context of propargylic acetal synthesis, copper catalysis can play a crucial role. For instance, copper(I) is a well-known co-catalyst in the Sonogashira reaction, as mentioned earlier, where it facilitates the formation of a copper acetylide intermediate. nih.govnih.gov

Furthermore, copper-catalyzed reactions have been developed for the synthesis of propargyl alcohols and their derivatives from terminal alkynes. carla-hd.de These methods could potentially be adapted for the synthesis of propargylic acetals. A hypothetical route could involve the copper-catalyzed coupling of an organometallic reagent with a suitable electrophilic propargyl acetal precursor.

A notable application of copper catalysis is in the synthesis of allenes from propargylic precursors. Research has shown that copper-catalyzed propargylic substitution of dichloro substrates can lead to the enantioselective synthesis of trisubstituted allenes. nih.gov This highlights the potential of copper catalysis to effect valuable transformations on substrates with similar structural motifs to 2-chloro-3,3-diethoxyprop-1-ene.

Other Transition Metal-Mediated Processes in Fine Chemical Synthesis

Beyond palladium and copper, other transition metals can mediate important transformations involving substrates like 2-chloro-3,3-diethoxyprop-1-ene. For example, nickel-catalyzed cross-coupling reactions are known to be effective for the coupling of less reactive electrophiles such as vinyl chlorides. Rhodium and ruthenium catalysts are also employed in a variety of transformations, including C-H activation and metathesis reactions.

While specific examples involving 2-chloro-3,3-diethoxyprop-1-ene are not widely reported, the presence of both a vinyl chloride and a protected aldehyde functionality makes it a potentially valuable substrate for a range of other transition metal-catalyzed processes. These could include Heck reactions, Suzuki couplings (after conversion to a boronic ester), and various carbonylation reactions. The development of new catalytic systems continues to expand the synthetic utility of versatile synthons like 2-chloro-3,3-diethoxyprop-1-ene in the synthesis of fine chemicals.

Computational and Theoretical Chemistry Studies on 2 Chloro 3,3 Diethoxyprop 1 Ene Chemistry

Electronic Structure Analysis and Conformational Preferences of the Molecule

Electronic Structure: The vinyl chloride moiety introduces a region of high electron density at the C=C double bond, making it susceptible to electrophilic attack. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), which can influence the electron distribution across the double bond. Conversely, the lone pairs on the oxygen atoms of the diethoxy group can participate in resonance, donating electron density towards the C3 carbon. This electronic push-pull relationship is a key determinant of the molecule's reactivity.

Conformational Preferences: Due to the presence of flexible ethyl groups and the rotational freedom around the C2-C3 bond, 2-Chloro-3,3-diethoxyprop-1-ene can exist in several conformations. The most stable conformers will be those that minimize steric hindrance between the bulky diethoxy group, the chlorine atom, and the vinyl group. Computational methods like Density Functional Theory (DFT) are instrumental in identifying these low-energy conformers and quantifying their relative stabilities. A conformational search would likely reveal that staggered arrangements around the C-O and C-C bonds are energetically favored over eclipsed ones.

Illustrative Conformational Analysis Data

| Conformer | Dihedral Angle (Cl-C2-C3-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 65 |

| Gauche 1 | ~60° | 1.2 | 17.5 |

| Gauche 2 | ~-60° | 1.2 | 17.5 |

Note: This data is hypothetical and serves to illustrate the expected relative energies and populations of different conformers.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving 2-Chloro-3,3-diethoxyprop-1-ene. Such calculations can elucidate detailed reaction mechanisms, identify intermediates, and characterize the transition states that connect them.

For instance, in an electrophilic addition reaction to the double bond, computational models can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. By calculating the energies of the reactants, products, intermediates, and transition states, a complete reaction profile can be constructed.

Transition State Theory: The characterization of transition states is a cornerstone of these studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Illustrative Reaction Pathway Data for Electrophilic Addition of HBr

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants (2-Chloro-3,3-diethoxyprop-1-ene + HBr) | 0.0 | 0.0 |

| Transition State 1 (Formation of Carbocation) | +15.2 | +16.5 |

| Carbocation Intermediate | +5.8 | +6.2 |

| Transition State 2 (Nucleophilic Attack by Br-) | +7.1 | +7.5 |

| Product (2-Bromo-1-chloro-3,3-diethoxypropane) | -10.4 | -9.8 |

Note: This data is hypothetical and illustrates a plausible energy profile for the reaction.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles

Computational chemistry provides valuable insights into the reactivity and selectivity of 2-Chloro-3,3-diethoxyprop-1-ene in various chemical transformations.

Reactivity: The reactivity of the double bond can be assessed by analyzing the energies of the frontier molecular orbitals (HOMO and LUMO). A higher HOMO energy indicates greater nucleophilicity and a higher susceptibility to electrophilic attack. The presence of the electron-donating diethoxy group is expected to raise the HOMO energy, thus activating the double bond.

Regioselectivity: In electrophilic addition reactions, the regioselectivity (the preferential addition to one carbon atom of the double bond over the other) can be predicted by examining the stability of the possible carbocation intermediates. According to Markovnikov's rule, the electrophile will add to the carbon atom that results in the more stable carbocation. In the case of 2-Chloro-3,3-diethoxyprop-1-ene, the addition of a proton to the C1 carbon would generate a carbocation at C2, which is stabilized by the adjacent chlorine atom and the diethoxy group. Computational calculations of the energies of the two possible carbocations would provide a quantitative prediction of the regiochemical outcome.

Stereoselectivity: The stereoselectivity of reactions involving 2-Chloro-3,3-diethoxyprop-1-ene can also be investigated computationally. For reactions that create a new stereocenter, the relative energies of the transition states leading to the different stereoisomers can be calculated. The stereoisomer formed via the lower energy transition state will be the major product. The steric bulk of the diethoxy group is expected to play a significant role in directing the approach of incoming reagents, thus influencing the stereochemical outcome.

Illustrative Regioselectivity Prediction Data for HBr Addition

| Carbocation Intermediate | Relative Energy (kcal/mol) | Predicted Product Ratio |

| C2 Carbocation (Markovnikov) | 0.0 | >99% |

| C1 Carbocation (anti-Markovnikov) | +12.5 | <1% |

Note: This data is hypothetical and demonstrates how computational results can predict high regioselectivity.

Advanced Analytical Methodologies for Research on 2 Chloro 3,3 Diethoxyprop 1 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-3,3-diethoxyprop-1-ene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's structure.

Through the analysis of chemical shifts, coupling constants, and two-dimensional correlation spectra (like COSY and HSQC), every proton and carbon atom can be precisely mapped. This level of detail is essential for confirming the connectivity and spatial arrangement of the atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Chloro-3,3-diethoxyprop-1-ene

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | ~5.3 - 5.5 | ~118 - 120 |

| C2 (CCl) | - | ~128 - 130 |

| C3 (CH) | ~4.8 - 5.0 | ~100 - 102 |

| C4 (OCH₂) | ~3.5 - 3.7 | ~62 - 64 |

| C5 (CH₃) | ~1.2 - 1.3 | ~15 - 16 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of 2-Chloro-3,3-diethoxyprop-1-ene. By providing an exact mass measurement, HRMS confirms the molecular formula, C₇H₁₃ClO₂, distinguishing it from other compounds with the same nominal mass.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. The way the molecule breaks apart upon ionization can reveal the connectivity of its constituent atoms, corroborating the structure determined by NMR.

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis (e.g., Gas Chromatography)

Gas Chromatography (GC) is a fundamental technique for assessing the purity of 2-Chloro-3,3-diethoxyprop-1-ene and for analyzing its presence in complex mixtures. cdc.gov When coupled with a mass spectrometer (GC-MS), it becomes a highly effective tool for both separation and identification. nih.gov

The method's reliability is demonstrated by high recovery rates for similar compounds in various food matrices, often exceeding 76%. nih.gov For related chloropropanols, GC-based methods have shown excellent linearity and low limits of detection (LOD), in some cases as low as a few nanograms per gram. d-nb.info

Table 2: Typical Gas Chromatography Parameters for Chlorinated Propene Analysis

| Parameter | Condition |

| Column | Capillary columns (e.g., DB-5ms) |

| Injector Temperature | ~250-270°C |

| Temperature Program | Ramped, e.g., initial hold at 50°C, then increase to 270°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Probing

Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy are invaluable for monitoring chemical reactions in real-time. mdpi.com By observing the appearance and disappearance of characteristic vibrational bands, researchers can track the formation of 2-Chloro-3,3-diethoxyprop-1-ene and any intermediates or byproducts. mdpi.com

This in-situ analysis provides a dynamic view of the reaction, offering insights into the reaction mechanism and helping to optimize reaction conditions. mdpi.com For instance, the C=C stretching vibration and the C-Cl and C-O ether bond vibrations would have distinct frequencies that could be monitored throughout a synthesis. researchgate.net

Emerging Research Frontiers and Future Prospects

Development of Enantioselective Transformations Involving 2-Chloro-3,3-diethoxyprop-1-ene

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. Enantioselective synthesis, the preparation of a single enantiomer of a chiral compound, is of paramount importance as different enantiomers can exhibit vastly different biological activities. wikipedia.org While specific enantioselective reactions involving 2-Chloro-3,3-diethoxyprop-1-ene are not yet widely reported, the reactivity of its vinyl chloride group opens up numerous possibilities for the development of new asymmetric transformations.

One promising avenue is the use of chiral metal catalysts for cross-coupling reactions. wikipedia.org Transition metals like palladium and nickel are known to catalyze a variety of cross-coupling reactions with vinyl chlorides. numberanalytics.comsigmaaldrich.com The development of new chiral ligands for these metals could enable the enantioselective coupling of 2-Chloro-3,3-diethoxyprop-1-ene with a range of nucleophiles. For instance, asymmetric Suzuki-Miyaura or Negishi couplings could lead to the formation of chiral allylic acetals, which are valuable precursors for a variety of other chiral molecules.

Another area of potential is enantioselective organocatalysis . wikipedia.org Chiral organic molecules can be used to catalyze reactions in a stereocontrolled manner, offering an alternative to metal-based catalysts. wikipedia.org For example, chiral amines or phosphoric acids could potentially be employed to catalyze the addition of nucleophiles to the double bond of 2-Chloro-3,3-diethoxyprop-1-ene, or to facilitate enantioselective rearrangements.

Furthermore, the development of photoenzymatic reactions could offer a novel approach to the asymmetric functionalization of this compound. Recent research has shown that enzymes, when activated by light, can catalyze challenging chemical transformations with high enantioselectivity. nih.gov An engineered enzyme could potentially be used for the hydroalkylation or other modifications of 2-Chloro-3,3-diethoxyprop-1-ene in a highly stereocontrolled fashion. nih.gov

The table below outlines potential enantioselective transformations and the catalyst types that could be explored for 2-Chloro-3,3-diethoxyprop-1-ene.

| Transformation | Catalyst Type | Potential Chiral Product |

| Asymmetric Suzuki-Miyaura Coupling | Chiral Palladium Complex | Chiral Allylic Acetal (B89532) |

| Asymmetric Negishi Coupling | Chiral Nickel or Palladium Complex | Chiral Allylic Acetal |

| Enantioselective Michael Addition | Chiral Organocatalyst | Chiral Functionalized Acetal |

| Photoenzymatic Hydroalkylation | Engineered Photoenzyme | Chiral Functionalized Acetal |

Integration into Sustainable and Green Chemistry Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com 2-Chloro-3,3-diethoxyprop-1-ene, with its acetal functionality, is well-suited for integration into sustainable and green chemistry protocols, particularly in the realm of recyclable polymers.

Acetal linkages are known to be cleavable under mild acidic conditions. This property can be exploited to create chemically recyclable polymers . tue.nlresearchgate.net By incorporating 2-Chloro-3,3-diethoxyprop-1-ene (or derivatives thereof) into a polymer backbone, it is possible to design materials that can be depolymerized back to their monomeric components for purification and re-polymerization. This approach is a significant step towards a circular economy for plastics. tue.nlresearchgate.net For example, research on other acetal-containing polymers has demonstrated high monomer recovery rates, paving the way for closed-loop recycling systems. tue.nlresearchgate.net

The principles of atom economy , a key concept in green chemistry, can also be applied to reactions involving 2-Chloro-3,3-diethoxyprop-1-ene. sphinxsai.com Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. Catalytic reactions, such as the cross-coupling reactions mentioned previously, are inherently more atom-economical than stoichiometric methods.

Furthermore, the use of greener solvents and reaction conditions is a critical aspect of sustainable chemistry. ijsdr.orgymerdigital.com Research into performing reactions with 2-Chloro-3,3-diethoxyprop-1-ene in water, or under solvent-free conditions, would be a significant advancement. rsc.org For instance, palladium-catalyzed cross-coupling reactions have been successfully carried out in water using surfactants to create micelles that act as nano-reactors. sigmaaldrich.com

The following table summarizes potential green chemistry applications for 2-Chloro-3,3-diethoxyprop-1-ene.

| Green Chemistry Application | Key Feature | Potential Outcome |

| Chemically Recyclable Polymers | Cleavable Acetal Linkage | Closed-loop recycling of plastic materials |

| High Atom Economy Reactions | Catalytic Transformations | Reduced waste generation |

| Green Reaction Conditions | Use of Water or Solvent-Free Systems | Safer and more environmentally friendly processes |

Exploration of Novel Reaction Partners and Catalyst Systems for Enhanced Reactivity

The vinyl chloride group in 2-Chloro-3,3-diethoxyprop-1-ene is a key functional handle for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. acs.org While the reactivity of vinyl chlorides can be lower than that of the corresponding bromides or iodides, recent advances in catalyst design have opened up a wide range of possibilities. rsc.org

A major area of future research will be the exploration of novel palladium and nickel catalysts with enhanced activity for the coupling of vinyl chlorides. numberanalytics.comsigmaaldrich.com The development of ligands that promote the oxidative addition of the C-Cl bond to the metal center is crucial. acs.org This would allow for a broader scope of reaction partners to be used with 2-Chloro-3,3-diethoxyprop-1-ene, including various organometallic reagents (organoboron, -zinc, -tin, etc.) and even C-H activation partners. nih.gov

Beyond traditional cross-coupling reactions, there is potential to explore other types of transformations at the vinyl chloride position. For example, reductive coupling reactions, where the vinyl chloride is coupled with another electrophile in the presence of a reducing agent, could provide access to new and complex molecular architectures. acs.org Additionally, the development of methods for the direct conversion of the vinyl chloride to other functional groups, such as amines or ethers, would further enhance the synthetic utility of 2-Chloro-3,3-diethoxyprop-1-ene.

The acetal moiety also presents opportunities for novel reactivity. While typically used as a protecting group, it could potentially participate in tandem or cascade reactions . For instance, a reaction could be designed where the vinyl chloride is first functionalized, followed by an in-situ deprotection and reaction of the resulting aldehyde.

The table below highlights potential areas for the exploration of novel reactivity with 2-Chloro-3,3-diethoxyprop-1-ene.

| Reaction Type | Catalyst/Reagent | Potential Product |

| Advanced Cross-Coupling | High-Activity Pd/Ni Catalysts | Complex substituted alkenes |

| Reductive Coupling | Transition Metal Catalyst + Reductant | Functionalized allylic acetals |

| C-H Functionalization | Transition Metal Catalyst | Directly arylated/alkylated products |

| Tandem Reactions | Multiple Catalysts/Reagents | Complex polyfunctional molecules |

Potential for Automated and Flow Chemistry Applications in Synthetic Sequences

Automated synthesis and flow chemistry are revolutionizing the way chemical synthesis is performed, offering advantages in terms of speed, efficiency, safety, and scalability. sigmaaldrich.comyoutube.comyoutube.comyoutube.com The properties of 2-Chloro-3,3-diethoxyprop-1-ene make it a good candidate for integration into these modern synthetic platforms.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, is particularly well-suited for reactions that are fast, exothermic, or involve hazardous intermediates. youtube.comyoutube.comyoutube.com For example, the on-demand generation of reactive organometallic reagents for coupling with 2-Chloro-3,3-diethoxyprop-1-ene could be safely performed in a flow reactor, minimizing the risks associated with handling these sensitive compounds. youtube.com Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. youtube.com

Automated synthesis platforms , which can perform a series of reactions in a pre-programmed sequence, could be used to rapidly explore the reactivity of 2-Chloro-3,3-diethoxyprop-1-ene and to optimize reaction conditions. sigmaaldrich.comacs.org By combining automated synthesis with high-throughput screening, new and valuable transformations involving this compound could be discovered much more quickly than with traditional manual methods.

The integration of 2-Chloro-3,3-diethoxyprop-1-ene into multi-step flow syntheses is another exciting prospect. For example, a flow system could be designed where the compound is first coupled with a reaction partner, and the product is then immediately passed through a second reactor for further transformation, such as deprotection of the acetal and subsequent reaction of the aldehyde. This "telescoping" of reactions can significantly reduce the time and resources required for complex syntheses. youtube.com

The table below outlines the potential benefits of using automated and flow chemistry for reactions involving 2-Chloro-3,3-diethoxyprop-1-ene.

| Technology | Key Advantage | Potential Application |

| Flow Chemistry | Enhanced safety, precise control, scalability | Cross-coupling with reactive organometallics, exothermic reactions |

| Automated Synthesis | High-throughput screening, rapid optimization | Discovery of new reactions and optimal conditions |

| Multi-Step Flow Synthesis | Telescoped reactions, reduced workup | Efficient synthesis of complex target molecules |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-3,3-diethoxyprop-1-ene, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a published procedure (yield: 84%) involves reacting allyl chloride derivatives with ethoxide nucleophiles under controlled conditions. Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and reaction temperature (reflux vs. room temperature). Catalytic bases like potassium carbonate improve efficiency by neutralizing HCl byproducts .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Post-synthesis purification typically employs distillation or column chromatography with non-polar solvents.

Q. How is 2-chloro-3,3-diethoxyprop-1-ene characterized structurally and quantitatively?

- Analytical Techniques :

- NMR : and NMR identify chlorine and ethoxy group positions. For example, NMR peaks at δ 1.28 (triplet, ethoxy CH) and δ 3.53–3.90 (multiplet, ethoxy CH) confirm substituent integration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 180.67 g/mol) and isotopic patterns for chlorine .

- Purity Assessment : GC-MS or HPLC with UV detection ensures >95% purity for research-grade samples.

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the chlorine group in 2-chloro-3,3-diethoxyprop-1-ene?

- Mechanistic Insights : The chloro group undergoes S2 or S1 pathways depending on solvent polarity and steric hindrance. Polar aprotic solvents (e.g., DMF) favor S2, while protic solvents may stabilize carbocation intermediates (S1). Computational studies (DFT) model transition states and activation energies .

- Case Study : Substitution with amines yields 2-amino derivatives, with reaction rates influenced by steric bulk and nucleophile strength .

Q. How do electronic effects of the ethoxy groups influence the compound’s reactivity in cyclopropanation or Diels-Alder reactions?

- Electronic Analysis : The electron-donating ethoxy groups deactivate the double bond, reducing electrophilicity. This necessitates stronger electrophiles (e.g., dichlorocarbenes) for cyclopropanation.

- Experimental Design : Use Lewis acids (e.g., ZnCl) to polarize the double bond, enabling regioselective [2+2] or [4+2] cycloadditions. Monitor diastereomer ratios via NMR .

Q. What contradictions exist in reported catalytic systems for hydrofluorination of chloro-alkene derivatives like 2-chloro-3,3-diethoxyprop-1-ene?

- Data Contradictions : Antimony pentachloride (SbCl) catalysts achieve high hydrofluorination efficiency (~90% yield) in vapor-phase reactions, but conflicting studies report decomposition to HF and chlorofluorocarbons under prolonged heating .

- Resolution Strategy : Compare reaction kinetics and side-product profiles using in-situ FTIR or NMR to identify optimal catalyst lifetimes.

Methodological Recommendations

- Handling : Store under inert atmosphere (N) at 4°C to prevent hydrolysis of ethoxy groups.

- Reaction Scale-Up : Use continuous flow reactors for exothermic substitutions to minimize thermal degradation .

- Troubleshooting : If yields drop below 70%, check for HCl entrapment (use scavengers like molecular sieves) or solvent purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.